molecular formula C6H7BrN2O2S B2941524 N-(6-Bromo-3-pyridyl)methanesulfonamide CAS No. 1328360-41-3

N-(6-Bromo-3-pyridyl)methanesulfonamide

Cat. No. B2941524
CAS RN: 1328360-41-3
M. Wt: 251.1
InChI Key: GVIOYWCQXGRYBK-UHFFFAOYSA-N
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Description

  • ChemSpider ID : 15038571 .

Scientific Research Applications

  • Catalysis and Synthesis : A study detailed a Pd-catalyzed cross-coupling of methanesulfonamide with aryl bromides and chlorides, a method that helps eliminate concerns over genotoxic impurities that can arise in certain chemical reactions. This method has applications in the synthesis of various compounds (Rosen et al., 2011).

  • Chemical Structure and Reaction Studies : Research has been conducted on the selective protonation of the pyridine nitrogen atom in N-pyridyl compounds, leading to a significant deceleration of rotation rates around specific molecular bonds. This finding has implications for understanding molecular interactions and mechanics (Furukawa et al., 2020).

  • Development of Chemoselective Reagents : Studies have been conducted on the development of N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, which serve as N-acylation reagents with good chemoselectivity. These reagents have potential applications in the synthesis of a variety of chemical compounds (Kondo et al., 2000).

  • Microbial Metabolism Research : Methanesulfonic acid, closely related to methanesulfonamides, is a key intermediate in the biogeochemical cycling of sulfur. It is utilized by diverse aerobic bacteria as a sulfur source, but not by anaerobes. This research provides insight into microbial metabolism and environmental chemistry (Kelly & Murrell, 1999).

  • Molecular and Supramolecular Structure Studies : The molecular and supramolecular structures of N-[2-(pyridin-2-yl)ethyl] derivatives of methanesulfonamide have been reported, with findings relevant to metal coordination chemistry (Jacobs et al., 2013).

  • Enzyme Inhibition in Tumor Cells : N-1-sulfonylpyrimidine derivatives, related to N-(6-Bromo-3-pyridyl)methanesulfonamide, show potential in inhibiting enzymes involved in DNA and RNA synthesis in tumor cells. This research is significant for understanding the metabolic effects of these compounds on human colon carcinoma cells (Glavaš-Obrovac et al., 2005).

  • Photoelectron Study of Sulfenic Acids : Research into the thermolysis of methyl methanethiosulfinate and methyl tert-butyl sulfoxide, related to methanesulfonamides, provides insights into the electronic structure and thermal stability of sulfenic acids. This is crucial for understanding their chemical behavior in various reactions (Lacombe et al., 1996).

properties

IUPAC Name

N-(6-bromopyridin-3-yl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O2S/c1-12(10,11)9-5-2-3-6(7)8-4-5/h2-4,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVIOYWCQXGRYBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CN=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-bromopyridin-3-yl)methanesulfonamide

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